4-(N-Maleimido)benzyltrimethylammonium

Description

Chemical Nomenclature and Systematic Naming

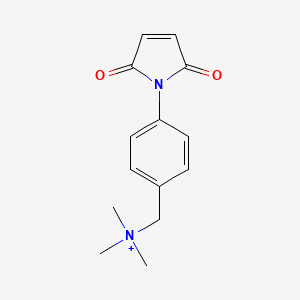

The systematic IUPAC name for this compound is [4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium , reflecting its core structural components: a pyrrolidine-2,5-dione (maleimide) ring substituted at the 1-position with a benzyltrimethylammonium group. Common synonyms include:

- 4-(N-Maleimido)benzyltrimethylammonium

- MPTA (abbreviation for its iodide salt form)

- CAS 40748-21-8 (cationic form) and 34696-66-7 (iodide salt).

The cationic form (C₁₄H₁₇N₂O₂⁺) pairs with counterions such as iodide (I⁻) to form salts like 4-(N-Maleimido)benzyltrimethylammonium iodide (C₁₄H₁₇IN₂O₂), which is widely used in biochemical applications.

Structural Characteristics and Molecular Configuration

The compound’s architecture combines two functional domains:

- Maleimide Group : A five-membered ring with two ketone groups at positions 2 and 5, enabling Michael addition reactions with thiols (-SH) via its α,β-unsaturated carbonyl system.

- Benzyltrimethylammonium Moiety : A positively charged nitrogen atom bonded to three methyl groups and a benzyl substituent, conferring hydrophilicity and stability in aqueous media.

Molecular Data

The maleimide group exhibits planar geometry due to conjugation across the carbonyl groups, while the quaternary ammonium center adopts a tetrahedral configuration. This structural duality facilitates both covalent bonding with biomolecules and solubility in polar solvents.

Historical Development in Quaternary Ammonium Chemistry

Quaternary ammonium compounds (QACs) emerged in the early 20th century, with Jacobs and Heidelberger first reporting their antimicrobial properties in 1916. Domagk’s 1935 discovery of alkyl dimethyl benzyl ammonium chloride marked a turning point, demonstrating enhanced biocidal activity through aromatic substitution.

The integration of maleimide into QACs followed advancements in heterobifunctional crosslinker design during the 1970s–1980s. Maleimides, known since the 19th century for their reactivity, were leveraged to create site-specific protein modifiers. 4-(N-Maleimido)benzyltrimethylammonium iodide became notable in neurobiology for labeling cysteine residues in nicotinic acetylcholine receptors, enabling mechanistic studies of ion channel function.

Milestones in Development

- 1984 : Henkel patents QAC-based disinfectants, highlighting structural versatility.

- 1990s : Maleimide-functionalized QACs gain traction in bioconjugation for antibody-drug conjugates.

- 2000s : Applications expand to polymer chemistry (e.g., thermosetting resins) and surface modification.

This compound exemplifies the convergence of QAC design principles and maleimide chemistry, underscoring its role in modern synthetic and biological research.

Properties

CAS No. |

40748-21-8 |

|---|---|

Molecular Formula |

C14H17N2O2+ |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium |

InChI |

InChI=1S/C14H17N2O2/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18/h4-9H,10H2,1-3H3/q+1 |

InChI Key |

ZROGCTVOCDHUKJ-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O |

Other CAS No. |

40748-21-8 |

Synonyms |

4-(N-maleimido)benzyltrimethylammonium 4-(N-maleimido)benzyltrimethylammonium iodide MPTA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Table 1: Structural and Functional Comparison of MBTA with Key Analogs

Reactivity and Specificity

MBTA vs. MPTA :

MBTA and MPTA share a maleimide group for thiol-specific reactions but differ in their aromatic groups (benzyl vs. phenyl). MPTA preferentially labels cysteines in aqueous environments, as shown in studies on bacterial potassium channels . MBTA, in contrast, requires prior disulfide reduction in nAChRs to label Cys-192/Cys-193, reflecting its dependence on receptor conformation .- MBTA vs. Lophotoxin: Lophotoxin, a coral-derived toxin, covalently labels the nAChR α-subunit without requiring disulfide reduction, unlike MBTA .

Research Findings and Implications

- Conformational Sensitivity : MBTA’s reliance on disulfide reduction highlights the dynamic nature of nAChR binding sites, offering insights into agonist-induced stabilization mechanisms .

- Design of Stable Quaternary Ammonium Compounds : Structural optimization (e.g., replacing benzyl with hexyl groups) improves chemical stability for AEMs, critical for fuel cell applications .

- Tool Development : Analog-specific reactivity (e.g., MPTA for aqueous accessibility studies) expands the toolkit for probing protein topology .

Preparation Methods

Maleimide Functionalization of Benzyltrimethylammonium Precursors

The synthesis typically begins with the introduction of a maleimide group to a benzyltrimethylammonium scaffold. A widely adopted method involves reacting 4-(chloromethyl)benzyltrimethylammonium chloride with N-hydroxymaleimide under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride leaving group is displaced by the maleimide’s nitrogen atom. Key parameters include:

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile ensure solubility of both reactants.

-

Temperature : Reactions are conducted at 60–80°C for 24–48 hours to achieve >70% yields.

-

Catalyst : Benzyltrimethylammonium chloride (BTAC) accelerates the reaction by stabilizing transition states through phase-transfer effects.

Example Protocol:

-

Dissolve 4-(chloromethyl)benzyltrimethylammonium chloride (10 mmol) and N-hydroxymaleimide (12 mmol) in DMF.

-

Add BTAC (0.1 mmol) and stir at 70°C under nitrogen for 36 hours.

-

Purify via column chromatography (ethyl acetate/toluene, 1:1) to isolate the product as a white solid.

Quaternization of Maleimide-Containing Benzyl Halides

An alternative route involves quaternizing a pre-formed maleimide-bearing benzyl halide with trimethylamine. This two-step process avoids side reactions associated with direct maleimide substitution:

Step 1: Synthesis of 4-(N-Maleimido)benzyl Bromide

Step 2: Quaternization with Trimethylamine

-

Dissolve 4-(N-maleimido)benzyl bromide (1 equiv) in dry dichloromethane.

-

Add trimethylamine (1.2 equiv) dropwise at 0°C, then warm to room temperature and stir for 24 hours.

-

Precipitate the product with diethyl ether and recrystallize from ethanol.

Optimization of Reaction Conditions

Catalytic Efficiency of BTAC

The use of benzyltrimethylammonium chloride (BTAC) as a phase-transfer catalyst significantly improves yields (Table 1). BTAC facilitates ion exchange at the interface of immiscible solvents, enhancing the reactivity of the benzyl halide precursor.

Table 1: Impact of BTAC on Reaction Yield

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 25 | 48 |

| BTAC | 75 | 24 |

Data sourced from epoxy resin synthesis studies using analogous protocols.

Solvent and Temperature Effects

-

Solvent Polarity : Higher polarity solvents (e.g., DMF) stabilize charged intermediates, reducing side reactions like hydrolysis of the maleimide ring.

-

Temperature Control : Exceeding 80°C promotes maleimide decomposition, while temperatures below 60°C result in incomplete substitution.

Structural Characterization

Spectroscopic Analysis

-

FT-IR : Peaks at 1781 cm⁻¹ (asymmetric C=O stretch), 1718 cm⁻¹ (symmetric C=O stretch), and 1375 cm⁻¹ (C–N stretch) confirm the maleimide group. The benzyltrimethylammonium moiety is identified via C–H stretches at 3070 cm⁻¹ and Ph–O–CH₂ vibrations at 1245 cm⁻¹.

-

¹H NMR (DMSO-d₆) : Signals at δ 2.68–2.89 ppm (–CH₂–), 3.24 ppm (–CH₂CH(O)–), and 6.87 ppm (–CH=CH–) align with the expected structure.

Elemental Analysis

Experimental values for C₁₄H₁₇IN₂O₂ (MW 372.20 g/mol):

Applications in Biochemical and Polymer Chemistry

Affinity Alkylation of Acetylcholine Receptors

4-(N-Maleimido)benzyltrimethylammonium iodide selectively alkylates cysteine residues in the acetylcholine receptor’s ligand-binding site, as demonstrated in Torpedo electric organ membranes. This property enables precise mapping of toxin-binding regions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.